2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
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Overview
Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The isoxazole ring is a heterocycle and could undergo reactions at the nitrogen or oxygen atoms. The sulfonyl group could potentially be reduced, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The compound’s reactivity and stability would be influenced by the presence of the isoxazole ring, sulfonyl group, and acetamide group .Scientific Research Applications
Pyrrole Derivatives and [3+2] Cycloaddition Reactions
Pyrrole derivatives play a crucial role in various biological activities, including antitumor, antibacterial, antiviral, anti-inflammatory, and antioxidative effects. The compound you’ve mentioned contains an isoxazole ring, which can participate in [3+2] cycloaddition reactions. Specifically, the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with styrylisoxazoles leads to the formation of polysubstituted 3-(isoxazol-5-yl)pyrroles . This transformation is operationally simple, high-yielding, and displays broad substrate scope .
Anti-Rhinovirus Activity
Another intriguing application involves the compound’s anti-rhinovirus activity. Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate (EMEB) , a derivative of the compound, has demonstrated promising anti-rhinovirus effects. Rhinoviruses are common causes of the common cold, and compounds like EMEB could potentially serve as therapeutic agents against these viruses .
Future Directions
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12(2)24(21,22)16-6-4-14(5-7-16)11-17(20)18-9-8-15-10-13(3)19-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJIMMRVJYSAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide |
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